1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazin-1-yl)ethan-1-one
Description
This compound belongs to a class of hybrid heterocyclic molecules featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural elements include:
- A furan-2-yl substituent at position 2 of the triazolothiazole ring, contributing to π-π stacking interactions in biological targets.
- A 3-methoxyphenyl group linked via a methyl bridge to the triazolothiazole, providing steric bulk and modulating electronic properties.
- A piperazine-1-yl-ethanone side chain, common in bioactive molecules for improved pharmacokinetics and target engagement .
Properties
IUPAC Name |
1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-14(28)25-8-10-26(11-9-25)18(15-5-3-6-16(13-15)30-2)19-21(29)27-22(32-19)23-20(24-27)17-7-4-12-31-17/h3-7,12-13,18,29H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPMJWKMIVBDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan, thiazole, and triazole intermediates, followed by their sequential coupling with the piperazine and ethanone groups. Common reagents used in these reactions include acetic acid, thioglycolic acid, and various catalysts to facilitate the cyclization and coupling steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating Groups : The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 3-fluorophenyl analogue (), where electron-withdrawing fluorine could reduce passive diffusion .
- Hydroxy vs. Alkyl Groups : The 6-hydroxy group in the target compound improves water solubility but may increase metabolic susceptibility compared to ethyl-substituted analogues (e.g., ) .
Pharmacokinetic Profiles
- Piperazine-Acetyl Motif: The ethanone-linked piperazine in the target compound mirrors AZD5153’s design, which showed enhanced cellular uptake and sustained target engagement due to balanced lipophilicity (logP ≈ 2.5) . In contrast, sulfonylpiperazine derivatives () exhibit higher polarity (logP < 1), limiting blood-brain barrier penetration .
Biological Activity
The compound 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one represents a novel class of bioactive molecules that combine diverse pharmacophoric elements. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates several pharmacologically relevant moieties:
- Furan ring : Known for its role in various biological activities.
- Triazole and thiazole rings : These heterocycles are associated with antifungal and antibacterial properties.
- Piperazine moiety : Often enhances the pharmacokinetic profile of compounds.
Biological Activity Overview
Research indicates that derivatives of triazoles and thiazoles exhibit significant biological activities, including antifungal, antibacterial, and anticancer effects. The specific compound under review has been shown to engage multiple biological pathways.
Antifungal Activity
Studies have demonstrated that 1,2,4-triazole derivatives possess potent antifungal properties. The presence of the triazole ring in the compound suggests potential efficacy against various fungal pathogens. For example:
- Triazole compounds have been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus species through ergosterol biosynthesis inhibition .
Antibacterial Activity
The compound's structure implies potential antibacterial properties. Research has indicated that similar structures can effectively combat Gram-positive and Gram-negative bacteria. In vitro studies have shown:
- Compounds with piperazine linkers exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may follow suit .
Anticancer Potential
Emerging evidence points towards the anticancer potential of triazole-containing compounds. The mechanism often involves:
- Induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- The triazole core is essential for antifungal activity.
- Modifications to the piperazine moiety can enhance solubility and bioavailability.
Table 1 summarizes the SAR findings from related studies:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | Antifungal | 0.5 | |
| Triazole B | Antibacterial | 4 | |
| Triazole C | Anticancer | 10 |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antifungal Efficacy Study : A study evaluated a series of triazole derivatives against Candida species, revealing that modifications at the furan position significantly enhanced antifungal activity.
- Antibacterial Screening : In a comparative analysis, compounds similar to the one under review demonstrated superior activity against multi-drug resistant E. coli, establishing a promising lead for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
